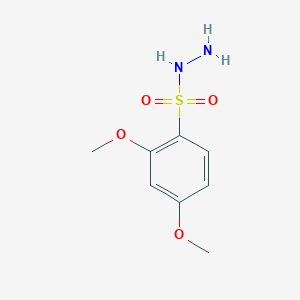

2,4-Dimethoxybenzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

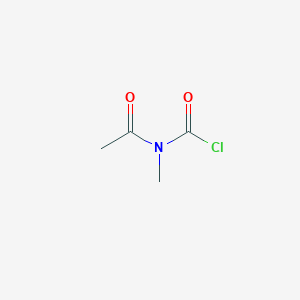

2,4-Dimethoxybenzenesulfonohydrazide (DMBSH) is a synthetic compound that has been used in a variety of scientific experiments and research. It is a molecule that is composed of two aromatic rings and a sulfonohydrazide group. DMBSH has been used in a variety of applications ranging from organic synthesis to biochemistry and physiological research.

Scientific Research Applications

Chemical Synthesis and Analysis

2,4-Dimethoxybenzenesulfonohydrazide derivatives have been synthesized and characterized for various applications. For instance, Hussain et al. (2020) synthesized 2,5-dimethoxy-N′-(phenylsulfonyl)-benzenesulfonohydrazide and its derivatives, characterized them using spectroscopic techniques, and employed them as probes for calcium ion capturing in natural sample analysis (Hussain, Asiri, & Rahman, 2020).

Applications in Energy Storage

1,4-Dimethoxybenzene derivatives, closely related to this compound, have been used as catholyte materials in non-aqueous redox flow batteries. Zhang et al. (2017) explored the use of these derivatives to achieve high chemical stability in the charged state, which is crucial for the efficiency of these batteries (Zhang et al., 2017).

Electrophilic Substitution Reactions

In the field of organic chemistry, Azzena et al. (1993) utilized 1,2-dimethoxy-3-methoxymethoxybenzene, which is structurally similar to this compound, in reductive electrophilic substitution reactions to synthesize various 1-oxy-2,3-dicarbobenzenes (Azzena, Melloni, & Pisano, 1993).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been investigated for potential biological activities. Kumar et al. (2018) synthesized 4-(2′-hydroxybenzoyl) and 4-(2′-hydroxynaphthoyl) thiabenzene-1-methyl-1-oxides from dimethylsulfoxoniummethylide and screened them for anticancer activities (Kumar et al., 2018).

Biosensing Applications

In the development of biosensors, Moharana and Pattanayak (2020) studied the interaction of various compounds, including 1,2-dimethoxy-4-prop-2-enylbenzene (related to this compound), with different proteins for disease detection and diagnosis (Moharana & Pattanayak, 2020).

properties

IUPAC Name |

2,4-dimethoxybenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S/c1-13-6-3-4-8(7(5-6)14-2)15(11,12)10-9/h3-5,10H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIQRHKUIYAQID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2818708.png)

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2818710.png)

![8-(3-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2818714.png)

![N-(2-{[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]formamido}ethyl)prop-2-enamide](/img/structure/B2818716.png)

![1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate](/img/structure/B2818719.png)

![1-Prop-2-enoyl-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2818723.png)

![4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2818728.png)

![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2818729.png)